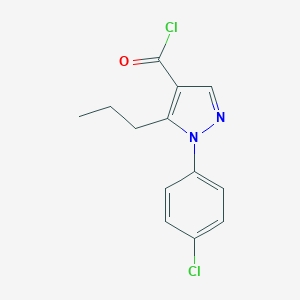

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Descripción general

Descripción

This analysis focuses on a class of compounds known for their intriguing chemical and physical properties, with "1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride" being of specific interest. Pyrazole derivatives are noteworthy for their wide range of applications in various fields due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves regiospecific reactions that are crucial for determining the final structure of the compound. The correct identification of regioisomers is often challenging and requires sophisticated techniques like single-crystal X-ray analysis for unambiguous determination (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Molecular structure determinations of similar compounds reveal specific conformational behaviors and intramolecular interactions. For instance, the study of a related compound highlighted the importance of C—H⋯O hydrogen bonds in forming molecular chains and the dihedral angles between pyrazole and benzene rings which influence the molecular conformation (Mu et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- The synthesis of various compounds involving chlorophenyl and pyrazole structures, which are closely related to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, has been a topic of interest. Studies have detailed the process of synthesizing these compounds and analyzing their crystal structures (Zhang, Zhang, & Guo, 2009); (Mu, Yang, Jiang, Fu, & Wan, 2012).

Crystal Packing and Molecular Interactions :

- Investigations into the molecular structure of compounds related to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride have revealed insights into crystal packing, governed by intermolecular interactions like hydrogen bonding (Jing, 2012); (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Conformation and Properties :

- Studies have focused on the dihedral angles, molecular conformations, and properties of chlorophenyl-pyrazole compounds, contributing to a better understanding of their chemical behavior and potential applications (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010); (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).

Potential Applications :

- Although the specific applications of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride are not directly discussed, the structural and chemical analyses of similar compounds suggest potential uses in the development of new materials and pharmaceuticals, given their unique molecular structures and properties.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as triazoles, interact with a variety of enzymes and receptors in biological systems . For instance, paclobutrazol, a member of the triazole family, mediates its growth-regulating properties by altering the levels of important plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .

Mode of Action

Triazole compounds, which share a similar structure, are known to inhibit the synthesis of gibberellin, a plant hormone . This inhibition leads to an accumulation of precursors in the terpenoid pathway, resulting in the production of abscisic acid .

Biochemical Pathways

The compound affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that different substitutions on the lipophilic or hydrophilic parts of similar molecules can modify their pharmacologic profile as well as their pharmacokinetics .

Result of Action

Similar compounds have been shown to exhibit significant effects on both allergic asthma and allergic itching .

Action Environment

It is known that similar compounds, such as triazoles, can induce abiotic stress tolerance by increasing antioxidant enzymes and molecules in stress-affected plants .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYXUXZCBMWGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380576 | |

| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

175137-18-5 | |

| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

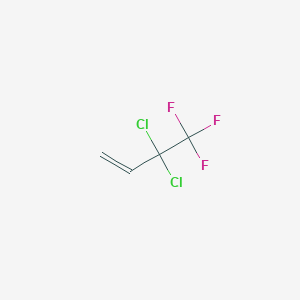

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)